2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol
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Overview
Description
The compound “2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains methoxy (-OCH3) and ethoxy (-OCH2CH3) groups, which are ethers, and a phenol group (-OH), which is an alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the ether and alcohol groups would contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The pyrazole ring, ether groups, and phenol group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, and reactivity .Scientific Research Applications
Tautomerism and Structural Analysis
- The annular tautomerism of curcuminoid NH-pyrazoles, including compounds with similar structural features, has been studied to understand their structural dynamics in solution and solid states. These studies contribute to our understanding of hydrogen bonding patterns and molecular tautomerism, which are crucial in drug design and material science (Cornago et al., 2009).
Fluorescent Chemosensors
- Novel pyrazoline derivatives have been synthesized to act as fluorescent chemosensors for metal ions, demonstrating specific sensitivity towards Fe3+ ions. This research highlights the potential of such compounds in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Antimicrobial and Anticancer Agents
- Research on novel pyrazoline derivatives for their antimicrobial and anticancer activities showcases the therapeutic potential of these compounds. Molecular docking studies correlate with in vitro antimicrobial effectiveness, suggesting these derivatives as promising leads in pharmaceutical development (D. Ashok et al., 2016).
Antidepressant Activities
- Synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives for antidepressant activities have been conducted, revealing significant reductions in immobility times in animal models. This research underscores the potential of pyrazoline derivatives in developing new antidepressant medications (E. Palaska et al., 2001).
Mechanism of Action
The compound also contains two methoxyphenyl groups. Compounds with methoxyphenyl groups have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
The ethoxyphenol group in the compound could potentially contribute to its solubility and bioavailability. Ethoxy groups are often used in drug design to improve the pharmacokinetic properties of a compound .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s stability, solubility, and reactivity could change under different pH conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-5-26-14-7-8-15(16(23)11-14)20-19(12(2)21-22-20)13-6-9-17(24-3)18(10-13)25-4/h6-11,23H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCOJZURSFTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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